
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione can be achieved through various methods. One common approach involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to oxazine derivatives.
Another method involves the visible light-promoted catalyst-free C–H activation and cyclization of tertiary amines. This green synthesis approach uses white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent at room temperature . This method is advantageous as it is catalyst-free and uses aerial oxygen as the oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced oxazine compounds.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the oxazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with similar reactivity.
Isoxazolidin-5-ones: Compounds with a five-membered ring structure containing oxygen and nitrogen.
Spiro-1,3-oxazines: Compounds with a spirocyclic structure that includes the oxazine ring.
Uniqueness
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-8-10(11(14)16-12(15)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
TXWDAZCFGNJUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


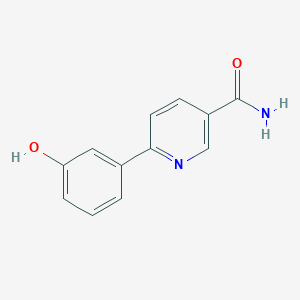
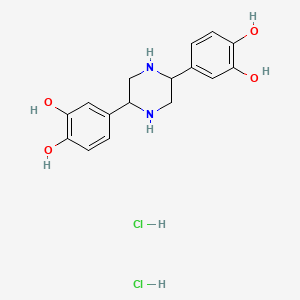
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
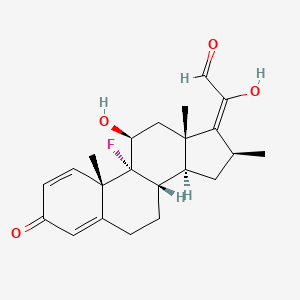
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
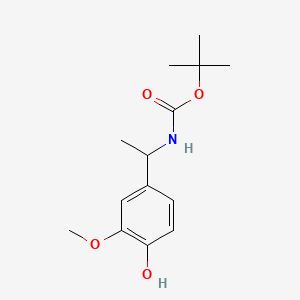
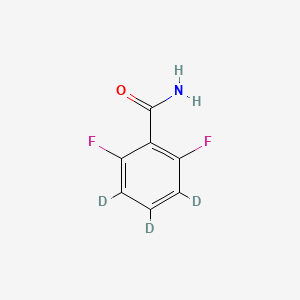
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
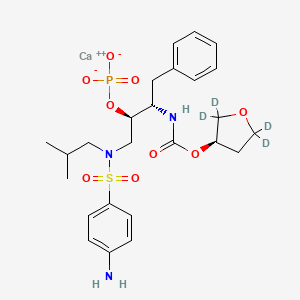
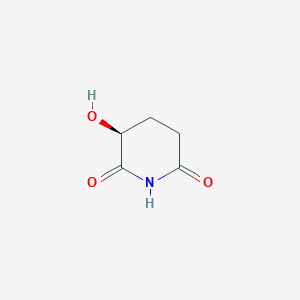

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)

